5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-(azetidin-1-ylmethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)9-4-8(5-11-6-9)7-12-2-1-3-12/h4-6H,1-3,7H2,(H,13,14) |
InChI Key |
ADFXRSHEEUBZDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Amidation via Carbodiimide Coupling
- Direct coupling of pyridine-3-carboxylic acid with azetidine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxy-benzotriazole (HOBt) in dichloromethane. Triethylamine is added as a base, achieving 79–92% yield.
Multi-Step Synthesis from Pyridine Precursors
A radical-mediated route from 2-chloro-4-methylnicotinic acid (Figure 1):
| Step | Reaction | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Radical amidation | K₂S₂O₈, formamide, 50–80°C | 78% | |
| 2 | Dehydration | POCl₃, DMF, 0–50°C | 85% | |
| 3 | Reduction | LiAlH₄, THF, –78°C to RT | 92% |
This method avoids palladium catalysts, reducing costs for industrial applications.
Industrial Production Considerations
- Scale-Up Challenges : Optimized purification (e.g., recrystallization in ethyl acetate/isopropyl acetate) ensures >98% purity.
- Cost Efficiency : Radical-based methods (e.g., using K₂S₂O₈) are preferred over Pd-catalyzed routes for large-scale synthesis.
Comparative Analysis of Methods
Critical Reaction Parameters
- Temperature : Radical reactions require 50–80°C, while Pd-catalyzed couplings operate at 80°C.
- Solvent Choice : Dichloromethane or THF for amidation; toluene/ethanol for cross-coupling.
- Workup : Aqueous extraction and celite filtration are standard for impurity removal.
Chemical Reactions Analysis
Types of Reactions
5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring and pyridine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
*Calculated based on structural similarity to analogs.
Key Observations:
- Azetidine vs. Pyrrolidine : The azetidine group introduces greater ring strain compared to pyrrolidine analogs (e.g., 5-(2-oxopyrrolidin-1-yl)pyridine-3-carboxylic acid). This strain may enhance reactivity in nucleophilic or cycloaddition reactions but could reduce metabolic stability in vivo .
- Carboxylic Acid Positioning : All analogs retain the carboxylic acid at position 3, a feature critical for hydrogen bonding or salt formation in drug-receptor interactions .
- Substituent Flexibility: Butylamino and azetidinylmethyl groups offer contrasting steric and electronic profiles. The rigid azetidine may restrict conformational freedom, favoring selective binding in enzyme inhibition .
Biological Activity
5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and implications for pharmacological applications.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and an azetidine moiety attached via a methylene bridge at the 5-position. Its molecular formula is CHNO, which contributes to its reactivity and interaction with biological targets.
| Compound Name | Structure | Key Features |
|---|---|---|
| This compound | Structure | Ligand for nicotinic acetylcholine receptors |
This compound primarily acts as a ligand for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This interaction is significant in modulating neurotransmitter release and influencing various neurological processes.
Key Mechanisms:
- Partial Agonism : The compound exhibits partial agonist activity at nAChRs, which can lead to both excitatory and inhibitory effects depending on the receptor's state.
- Desensitization : Prolonged exposure can result in receptor desensitization, affecting synaptic transmission over time.
Neuropharmacological Effects
Research indicates that this compound may have antidepressant-like effects. Its ability to modulate nAChRs suggests potential applications in treating mood disorders and cognitive impairments.
Anti-inflammatory Properties
While the primary focus has been on its neuropharmacological effects, preliminary studies suggest that derivatives of this compound could exhibit anti-inflammatory activities. For instance, related compounds have shown to suppress COX-2 enzyme activity, indicating a potential for developing anti-inflammatory drugs .
Case Studies
Recent studies have highlighted the compound's efficacy in various biological assays:
- Neuroprotection in Animal Models : In rodent models of depression, administration of this compound led to significant reductions in depressive behaviors compared to controls, suggesting its role as a neuroprotective agent.
- Inflammation Models : Inflammation-induced models demonstrated that related compounds effectively reduced paw edema and granuloma formation, supporting their potential as anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
